2-Cyclohexen-1-one, 3-(2-phenylethyl)-

Descripción general

Descripción

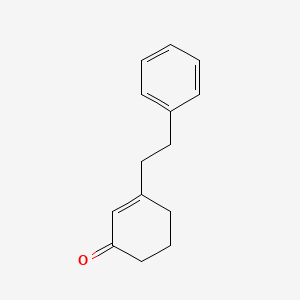

2-Cyclohexen-1-one, 3-(2-phenylethyl)-, also known as 3-(2-phenylethyl)cyclohex-2-enone, is an organic compound with the molecular formula C₁₂H₁₄O. It is a derivative of cyclohexenone, featuring a phenylethyl group attached to the third carbon of the cyclohexenone ring

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of phenylethylamine with cyclohexenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction typically proceeds under reflux conditions to ensure complete conversion.

Cyclization Reaction: Another method involves the cyclization of 2-phenylethyl-1,3-butadiene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is carried out at elevated temperatures to facilitate the formation of the cyclohexenone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient cooling and heating systems to control reaction temperatures. Continuous flow reactors may also be employed to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

Oxidation: 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can undergo oxidation reactions to form corresponding oxo-compounds or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur at the phenylethyl group, leading to the formation of various substituted derivatives. Reagents such as halogens (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, reflux conditions

Reduction: LiAlH₄, NaBH₄, anhydrous conditions

Substitution: Br₂, Cl₂, CH₃I, room temperature

Major Products Formed:

Oxidation: Cyclohexenone derivatives, carboxylic acids

Reduction: Cyclohexenone alcohols, amines

Substitution: Halogenated phenylethyl derivatives, alkylated phenylethyl derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Cyclohexen-1-one, 3-(2-phenylethyl)- has the molecular formula and features a cyclohexene ring with a phenethyl substituent. The compound exhibits properties typical of α, β-unsaturated carbonyl compounds, such as electrophilicity and potential for conjugation, which are significant for its reactivity in various chemical reactions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for multiple reaction pathways:

- Michael Addition : It can undergo Michael addition reactions with nucleophiles like enolates or silyl enol ethers, facilitating the formation of complex molecules .

- Diels-Alder Reactions : It can participate in Diels-Alder reactions with electron-rich dienes, which is crucial for constructing cyclic compounds .

- Synthesis of Cyclohexenone Derivatives : It is utilized in synthesizing various cyclohexenone derivatives that have applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In the pharmaceutical industry, 2-Cyclohexen-1-one derivatives are explored for their therapeutic potential:

- Anti-inflammatory Agents : The compound is a precursor in the synthesis of anti-inflammatory drugs and eicosanoid enzyme inhibitors .

- Antihypercholesteremic Agents : Research indicates its utility in developing agents that lower cholesterol levels .

- Immunostimulants : Some derivatives are being studied for their potential as immunostimulants, which may have applications in cancer therapy .

Agricultural Chemistry

The compound is also significant in agricultural chemistry:

- Fungicides and Herbicides : It is involved in the production of fungicides and herbicides that help manage crop diseases and pests .

- Microbial Reduction Processes : Its role as a reagent in microbial reduction processes highlights its importance in bioorganosynthetic applications .

Data Tables

Case Study 1: Synthesis of Eicosanoid Enzyme Inhibitors

Research conducted by Kerdesky et al. (1987) demonstrated that derivatives of 2-cyclohexen-1-one could be synthesized to create enzyme inhibitors that target leukotriene pathways. These inhibitors showed promise in treating inflammatory conditions.

Case Study 2: Development of Antimicrobial Agents

A study published by Huhtanen and Guy (1984) explored the antifungal properties of 2-cyclohexen-1-one derivatives. The research found that certain formulations effectively inhibited mold growth in food products.

Mecanismo De Acción

The mechanism by which 2-Cyclohexen-1-one, 3-(2-phenylethyl)- exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the functional groups present and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Cyclohexenone: The parent compound without the phenylethyl group.

3-Phenylcyclohexenone: A structurally similar compound with a phenyl group directly attached to the cyclohexenone ring.

2-Cyclohexen-1-one, 3-methyl-: Another derivative with a methyl group instead of the phenylethyl group.

Uniqueness: 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for a wider range of chemical transformations and biological activities.

Actividad Biológica

2-Cyclohexen-1-one, 3-(2-phenylethyl)-, a compound with a unique structure, has garnered attention for its potential biological activities. This article examines the compound's biological properties, including antimicrobial and anticancer effects, through a review of various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C13H14O

- Molecular Weight : 190.25 g/mol

- Chemical Structure : The compound features a cyclohexene ring with a phenethyl group and a ketone functional group, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Cyclohexen-1-one, 3-(2-phenylethyl)- exhibits significant antimicrobial activity. A study analyzed its effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Effects

The anticancer properties of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- have been explored in several studies. Notably, it was found to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound caused G1 phase arrest in breast cancer cells, inhibiting their proliferation.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death.

A case study involving human breast cancer cell lines demonstrated that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis markers.

In Vivo Studies

In vivo studies have further validated the biological activities of this compound. For instance, in a mouse model of cancer:

- Tumor Growth Inhibition : Mice treated with 50 mg/kg of the compound showed a significant reduction in tumor volume compared to control groups.

- Survival Rates : Increased survival rates were observed in treated mice, suggesting potential therapeutic benefits.

Mechanistic Insights

Mechanistic studies have indicated that the biological effects of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- may be attributed to its ability to modulate cellular signaling pathways involved in inflammation and cell survival.

Propiedades

IUPAC Name |

3-(2-phenylethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVWTIFRBKSJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298629 | |

| Record name | MLS002919794 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500546-55-4 | |

| Record name | MLS002919794 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.